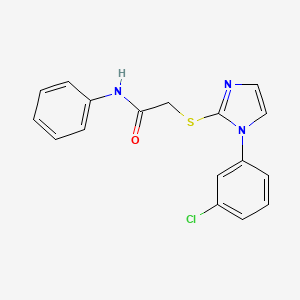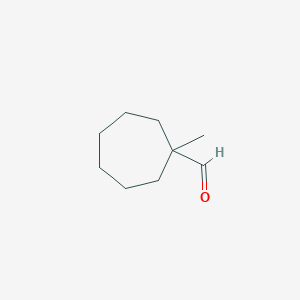
1-Methylcycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcycloheptane-1-carbaldehyde is a chemical compound that is part of the cycloheptane family, characterized by a seven-membered ring structure. It is a derivative of cycloheptane with a methyl group and a formyl group attached to the first carbon atom of the ring. This compound is of interest in organic chemistry due to its potential use in various synthetic applications.
Synthesis Analysis
The synthesis of related cycloaldehyde compounds has been explored in several studies. For instance, the synthesis of methyl-substituted 1-cyclopentene-1-carboxylates and related compounds, including 4,4-dimethyl-1-cyclopentene-1-carbaldehyde, has been achieved by treating methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene . Although this study does not directly address this compound, the methodology could potentially be adapted for its synthesis by altering the ring size and substituents.
Molecular Structure Analysis
The molecular structure of cycloaldehydes is crucial for their reactivity and the types of reactions they can undergo. For example, the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde has been studied, demonstrating that the ring strain in cycloaldehydes can facilitate various cycloadditions and ene reactions . This suggests that this compound may also exhibit interesting reactivity due to the strain imposed by its seven-membered ring and the presence of substituents.
Chemical Reactions Analysis
Cycloaldehydes participate in a variety of chemical reactions. The photoinduced E → Z isomerization of cyclohept-1-ene-1-carbaldehyde and its subsequent reactions, such as Diels-Alder cycloadditions, [3 + 2] cycloadditions, and ene reactions, have been documented . These reactions produce trans-fused products at the cycloheptane core, which could be relevant for the chemical behavior of this compound. Additionally, the transient-ligand-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed, which could be a useful synthetic approach for functionalizing compounds similar to this compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of cycloaldehydes in general can be inferred. Cycloaldehydes are typically reactive due to the electrophilic nature of the carbonyl group, and their physical properties such as boiling point, melting point, and solubility are influenced by the presence of substituents and the ring size. The studies on related compounds provide insights into the reactivity and potential transformations of cycloaldehydes, which would be applicable to this compound .
Scientific Research Applications
Excited-State Intramolecular Proton-Transfer Mechanisms
- Study: A study conducted by Tang et al. (2017) investigated the excited-state intramolecular proton-transfer mechanisms in an asymmetric structure similar to 1-Methylcycloheptane-1-carbaldehyde using time-dependent density functional theory. This research is significant for understanding proton-transfer processes in complex chemical structures (Tang et al., 2017).
Supramolecular Chemistry and Magnetism
- Study: Research by Giannopoulos et al. (2014) explored the use of a compound related to this compound in forming high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, which is a significant development in the field of supramolecular chemistry and magnetism (Giannopoulos et al., 2014).
Synthetic Chemistry and Biological Evaluation
- Study: A review by Hamama et al. (2018) highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering synthetic applications and biological evaluations. This study reflects the broader context in which compounds like this compound are investigated for their potential applications (Hamama et al., 2018).
Diversity-Oriented Synthesis
- Study: Herrera et al. (2016) worked on the synthesis of polycyclic carbo- and heterocycles using a scarcely studied structure similar to this compound. This research is important for the development of diversity-oriented synthesis approaches in organic chemistry (Herrera et al., 2016).
Nonenzymatic Browning in Food Chemistry
- Study: Bornik and Kroh (2013) investigated the role of compounds like D-galacturonic acid, which form carbocyclic compounds such as furan-2-carbaldehyde, a degradation product in weak acidic solutions. This is relevant to understanding nonenzymatic browning in food chemistry (Bornik & Kroh, 2013).
Safety and Hazards
The safety information for 1-Methylcycloheptane-1-carbaldehyde indicates that it has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as being harmful if swallowed or in contact with skin, causing skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-methylcycloheptane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZWTBBBMGEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)
![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)
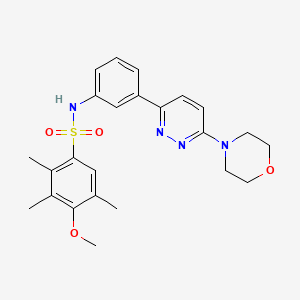
![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)
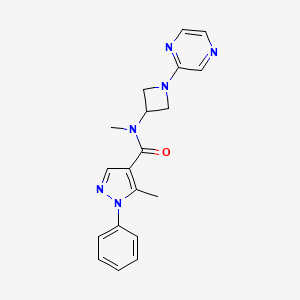
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)
![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)
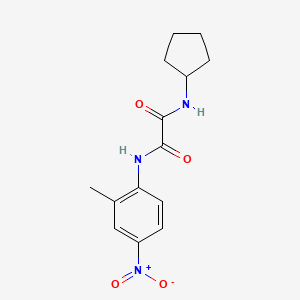
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)
